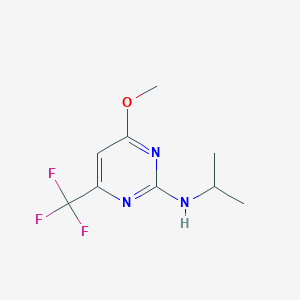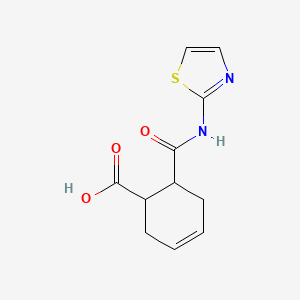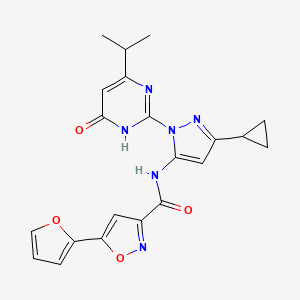![molecular formula C14H20N2O3S B2948518 N-[ethyl(phenyl)carbamoyl]-L-methionine CAS No. 956943-60-5](/img/structure/B2948518.png)
N-[ethyl(phenyl)carbamoyl]-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[ethyl(phenyl)carbamoyl]-L-methionine, also known as S-ethyl-N-phenylcarbamoylmethyl-L-cysteine (SNMC), is a synthetic compound that has gained attention for its potential therapeutic applications. It is a derivative of L-methionine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. SNMC has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of SNMC is not yet fully understood, but studies have suggested that it may work by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that SNMC can have a range of biochemical and physiological effects in the body. It has been found to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the expression of pro-inflammatory cytokines. SNMC has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SNMC for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one of the limitations of SNMC is that it can be difficult to synthesize in large quantities, which can make it challenging to conduct large-scale studies.
Direcciones Futuras
There are several potential future directions for research on SNMC. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs. Further research is also needed to fully understand the mechanism of action of SNMC and to optimize its synthesis and formulation for clinical use.
Métodos De Síntesis
SNMC can be synthesized through a multistep process that involves the reaction of L-methionine with various reagents. One of the most common methods for synthesizing SNMC involves the reaction of L-methionine with ethyl chloroformate and phenyl isocyanate, followed by purification through chromatography.
Aplicaciones Científicas De Investigación
SNMC has been the subject of extensive research in recent years, with a particular focus on its potential therapeutic applications. Some of the key areas of research include its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent. SNMC has also been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(2S)-2-[[ethyl(phenyl)carbamoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-16(11-7-5-4-6-8-11)14(19)15-12(13(17)18)9-10-20-2/h4-8,12H,3,9-10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCOCVNRNAJDL-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[ethyl(phenyl)carbamoyl]-L-methionine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2948437.png)
![2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2948438.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2948441.png)
![4-[(2,4-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2948442.png)
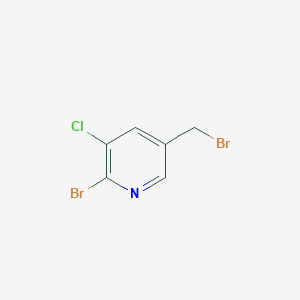
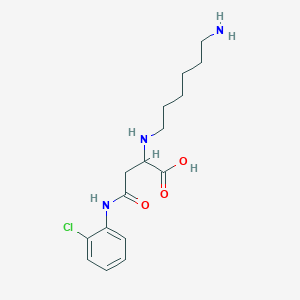
![4-({1-[(1-Cyano-2-methylpropyl)carbamoyl]ethyl}sulfamoyl)benzamide](/img/structure/B2948446.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2948450.png)

![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)
